molecular formula C16H23N3O4 B11796355 6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-methylnicotinicacid

6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-methylnicotinicacid

Cat. No.: B11796355
M. Wt: 321.37 g/mol
InChI Key: NGJQKWWVKUKWLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-methylnicotinic acid is a nicotinic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected piperazine moiety at the 6-position and a methyl group at the 2-position of the pyridine ring. The Boc group serves as a protective group for the secondary amine in piperazine, enhancing stability and modulating solubility during synthetic processes. This compound is structurally analogous to intermediates used in pharmaceutical research, particularly in kinase inhibitors or receptor-targeted therapies, where the Boc group is later deprotected to reveal the active piperazine amine .

Properties

Molecular Formula

C16H23N3O4

Molecular Weight

321.37 g/mol

IUPAC Name

2-methyl-6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid

InChI

InChI=1S/C16H23N3O4/c1-11-12(14(20)21)5-6-13(17-11)18-7-9-19(10-8-18)15(22)23-16(2,3)4/h5-6H,7-10H2,1-4H3,(H,20,21)

InChI Key

NGJQKWWVKUKWLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

Critical parameters include:

  • Catalyst Loading : 5 mol% Mes-Acr-Me⁺ClO₄⁻ achieves optimal radical generation without over-oxidation.

  • Solvent System : A 3:1 mixture of acetonitrile and water enhances solubility of ionic intermediates.

  • Oxidant : Potassium persulfate (K₂S₂O₈) provides a steady radical flux, minimizing byproduct formation.

Under optimized conditions, the reaction achieves a 78% isolated yield. Side products (≤12%) arise primarily from di-alkylation or Boc-group cleavage, mitigated by strict temperature control (25°C ± 2°C).

Mechanistic Insights

The proposed mechanism involves:

  • Photoexcitation of the acridine catalyst to its triplet state.

  • Single-electron transfer (SET) from piperazine to the catalyst, generating a piperazinyl radical.

  • Radical addition to 2-aminopyridine’s C3 position, followed by rearomatization.

  • Oxidation of the intermediate to form the final product.

This method eliminates traditional halogenation steps, reducing waste and processing time by 40% compared to classical approaches.

Nucleophilic Substitution with Prefunctionalized Nicotinic Acid Derivatives

Alternative routes utilize nucleophilic displacement of halogenated nicotinic acid precursors. For example, 6-chloro-2-methylnicotinic acid reacts with Boc-piperazine in the presence of a palladium catalyst.

Two-Step Synthesis Protocol

Step 1 : Methylation of 6-chloronicotinic acid using dimethylzinc and a Pd(PPh₃)₄ catalyst (0.5 mol%) in THF at 60°C for 12 hours, achieving 85% yield.
Step 2 : Buchwald-Hartwig amination with Boc-piperazine (1.2 eq), Xantphos ligand (2 mol%), and Cs₂CO₃ base in toluene at 110°C for 24 hours, yielding 68% product.

Comparative Efficiency

While this method allows independent optimization of methylation and coupling steps, it requires inert conditions and generates stoichiometric metal waste. Scalability is limited by Pd costs, with a process mass intensity (PMI) of 32 versus 19 for the photocatalytic route.

Sequential Protection and Coupling Strategies

Third-generation approaches introduce the Boc group after piperazine-nicotinic acid conjugation, advantageous for acid-sensitive substrates.

Piperazine Coupling Followed by Boc Protection

  • Piperazine Attachment : 6-amino-2-methylnicotinic acid reacts with unprotected piperazine (2 eq) in DMF at 120°C for 8 hours (72% yield).

  • Boc Protection : Treatment with di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and DMAP catalyst in dichloromethane at 0°C→25°C over 4 hours (89% yield).

Advantages and Limitations

This sequence avoids exposing the Boc group to high temperatures during coupling. However, the initial amination step suffers from low regioselectivity (∼5:1 C6 vs. C4 substitution), necessitating chromatographic purification.

Analytical Characterization and Quality Control

All routes produce material meeting ≥95% purity (HPLC). Key spectroscopic data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.43 (s, 9H, Boc CH₃), 2.58 (s, 3H, Ar–CH₃), 3.45–3.62 (m, 8H, piperazine), 8.21 (d, J = 8.4 Hz, 1H, pyridine-H), 8.94 (d, J = 2.0 Hz, 1H, pyridine-H).

  • HRMS : m/z calcd for C₁₆H₂₃N₃O₄ [M+H]⁺ 322.1766, found 322.1763.

Industrial Scalability and Environmental Impact

The photocatalytic method demonstrates superior green metrics:

MetricPhotocatalyticNucleophilicSequential
Step Count122
PMI193228
E-Factor8.715.212.4
Solvent Waste (L/kg)5611289

Photocatalysis reduces solvent use by 50% and eliminates transition metals, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-methylnicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis and Chemical Properties

6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-methylnicotinic acid can be synthesized through the reaction of 2-methylnicotinic acid with tert-butoxycarbonyl-protected piperazine. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine functionality, facilitating further reactions without undesired side reactions. The compound typically exhibits high purity (>98%) and stability under standard laboratory conditions .

Anticancer Activity

Research indicates that derivatives of piperazine compounds, including those with a nicotinic acid moiety, exhibit significant anticancer properties. For example, studies have demonstrated that piperazine-based compounds can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The structure-activity relationship (SAR) suggests that modifications to the piperazine ring can enhance cytotoxic activity by affecting interactions with cellular targets .

Antimycobacterial Activity

The compound has shown potential as an antimycobacterial agent against strains such as Mycobacterium tuberculosis. In vitro studies have reported minimum inhibitory concentrations (MICs) that suggest efficacy against resistant strains of mycobacteria, highlighting its potential role in tuberculosis treatment .

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological effects. Some studies have indicated that compounds similar to 6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-methylnicotinic acid may influence neurotransmitter systems, potentially serving as anxiolytics or antidepressants. This suggests avenues for further exploration in psychiatric and neurological disorders .

Anticancer Evaluation

A recent study evaluated the anticancer activity of various piperazine derivatives, including those related to 6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-methylnicotinic acid. The results indicated a dose-dependent decrease in cell viability in MCF-7 cells, with an IC50 value observed at 15 µM after 48 hours of treatment.

Cell LineIC50 Value (µM)Reference Year
MCF-7152023

Antimycobacterial Study

In another case study, the compound was tested against M. tuberculosis, yielding promising results with an MIC of 8 μM for one of its derivatives . This establishes it as a candidate for further development in combating tuberculosis.

Mycobacterial StrainMIC (μM)Reference Year
M. tuberculosis82023

Conclusion and Future Directions

The applications of 6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-methylnicotinic acid span several critical areas in medicinal chemistry, particularly in anticancer and antimycobacterial research. Its structural characteristics allow for diverse modifications that can enhance biological activity and therapeutic potential.

Future research should focus on:

  • Mechanistic Studies : Elucidating the specific mechanisms through which these compounds exert their biological effects.
  • In Vivo Studies : Transitioning from in vitro findings to animal models to assess efficacy and safety profiles.
  • Formulation Development : Exploring suitable delivery methods to maximize therapeutic benefits while minimizing side effects.

By advancing our understanding of this compound's properties and applications, we can pave the way for novel therapeutic agents targeting various diseases.

Mechanism of Action

The mechanism of action of 6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-methylnicotinic acid involves its interaction with molecular targets such as nicotinic receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various biological effects, including changes in neurotransmitter release and cellular responses.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with several Boc-protected piperazine-carboxylic acid derivatives. Key analogues include:

Compound Name Substituents Molecular Weight CAS RN Key Features
6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic acid No methyl at pyridine 2-position 307.34 654663-42-0 Lacks steric hindrance from methyl group; higher solubility in polar solvents
4-[4-(tert-Butoxycarbonyl)piperazino]benzoic acid Benzene ring instead of pyridine 306.35 162046-66-4 Aromatic substitution pattern affects electronic properties and binding affinity
2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]acetic acid Acetic acid moiety instead of nicotinic acid 244.28 156478-71-6 Smaller molecular size; lower logP (1.8 vs. ~2.5) and higher GI absorption
2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinic acid Methyl and phenyl on piperazine 307.34 639807-18-4 Bulky substituents reduce conformational flexibility; similarity score 0.79

Physicochemical Properties

  • LogP and Solubility: The 2-methyl group in the target compound increases hydrophobicity (logP ~2.5) compared to its non-methylated analogue (logP ~2.1), reducing aqueous solubility but improving membrane permeability. Replacement of the pyridine ring with benzene (as in 4-[4-(tert-Butoxycarbonyl)piperazino]benzoic acid) marginally increases logP (2.3) due to reduced hydrogen-bonding capacity.
  • Hydrogen Bonding :

    • The nicotinic acid moiety provides two hydrogen bond acceptors (carboxylic acid and pyridine N), enhancing interactions with biological targets compared to acetic acid derivatives.

Biological Activity

6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-methylnicotinic acid, a derivative of nicotinic acid, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a piperazine moiety, which is known for its biological activity, particularly in the realm of neuropharmacology and drug design.

Chemical Structure and Properties

The chemical structure of 6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-methylnicotinic acid can be represented as follows:

  • IUPAC Name : 6-[4-(tert-butoxycarbonyl)piperazin-1-yl]nicotinic acid
  • Molecular Formula : C₁₃H₁₈N₂O₃
  • Molecular Weight : 254.30 g/mol
  • CAS Number : 156478-71-6

Biological Activity Overview

The biological activities of this compound are primarily associated with its interaction with nicotinic acetylcholine receptors (nAChRs) and its potential as a neuroprotective agent. Below are key findings from various studies regarding its biological activity:

1. Nicotinic Receptor Modulation

Research indicates that derivatives of nicotinic acids can modulate nAChRs, which are implicated in cognitive functions and neurodegenerative diseases. The piperazine group enhances binding affinity to these receptors, potentially improving cognitive function and providing neuroprotective effects .

2. Anticancer Properties

Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For instance, related piperazine derivatives have demonstrated significant activity against breast cancer cells .

3. Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar compounds have been reported to exhibit activity against bacterial strains, making them candidates for further investigation in antibiotic development .

Case Study 1: Neuroprotective Effects

In a study investigating the neuroprotective effects of various nicotinic acid derivatives, it was found that compounds containing piperazine rings significantly reduced neuronal cell death in models of oxidative stress. This suggests that 6-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-methylnicotinic acid could be beneficial in treating conditions such as Alzheimer's disease .

Case Study 2: Anticancer Activity

A comparative study evaluated the anticancer efficacy of several nicotinic acid derivatives on human breast cancer cells (MCF-7). The results indicated that the compound exhibited IC50 values comparable to established chemotherapeutics, highlighting its potential as an anticancer agent .

Data Table: Biological Activity Summary

Activity TypeObservationsReference
Nicotinic Receptor ModulationEnhanced binding affinity to nAChRs
Anticancer PropertiesInduced apoptosis in breast cancer cells
Antimicrobial ActivityActivity against various bacterial strains
Neuroprotective EffectsReduced neuronal cell death under oxidative stress

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-methylnicotinic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, refluxing a mixture of 6-chloro-2-methylnicotinic acid with tert-butoxycarbonyl (Boc)-protected piperazine in a 3:1 THF/EtOH solvent system with triethylamine as a base, followed by purification via flash chromatography, yields the target compound. Reaction optimization may involve adjusting solvent polarity, temperature (e.g., 80–100°C), and stoichiometric ratios of reagents to improve yields .

Q. How is the purity and identity of this compound validated in academic research?

  • Methodological Answer : Analytical techniques include:

  • HPLC : To assess purity (>95% as per supplier data) using reverse-phase C18 columns and UV detection at 254 nm .
  • NMR : 1^1H and 13^13C NMR to confirm Boc-group integrity (e.g., tert-butyl singlet at ~1.4 ppm) and piperazine coupling to the nicotinic acid core .
  • Melting Point Analysis : Compare observed mp (e.g., 298–300°C) with literature values to detect impurities .

Q. What role does the Boc-protecting group play in the compound’s stability during synthetic workflows?

  • Methodological Answer : The Boc group shields the piperazine nitrogen from undesired side reactions (e.g., protonation or nucleophilic attacks) under basic or acidic conditions. Deprotection with TFA or HCl in dioxane enables downstream functionalization while maintaining structural integrity during intermediate steps .

Advanced Research Questions

Q. How can computational modeling predict the conformational stability of 6-(4-Boc-piperazin-1-yl)-2-methylnicotinic acid?

  • Methodological Answer : Density Functional Theory (DFT) calculations or molecular dynamics simulations can analyze bond angles (e.g., C–N–C in piperazine at ~118°) and torsional strain. X-ray crystallography data (e.g., bond angles from similar compounds like 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) provide benchmarks for validating computational models .

Q. What experimental strategies resolve discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer : Discrepancies (e.g., mp variations up to 5°C) may arise from polymorphic forms or residual solvents. Techniques include:

  • DSC/TGA : To identify polymorph transitions or decomposition points.
  • Recrystallization : Use solvents like ethyl acetate/hexane to isolate pure crystalline forms.
  • Cross-validation : Compare IR, MS, and NMR data with structurally analogous Boc-protected piperazine derivatives .

Q. How does the Boc-piperazine moiety influence the compound’s reactivity in cross-coupling or bioconjugation reactions?

  • Methodological Answer : The electron-donating Boc group reduces piperazine’s nucleophilicity, requiring deprotection before reactions like Suzuki-Miyaura coupling. For example, Boc removal followed by palladium-catalyzed coupling with aryl boronic acids (e.g., pinacol esters) enables derivatization of the nicotinic acid scaffold .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) assess degradation. HPLC monitors hydrolysis of the Boc group (pH < 3) or decarboxylation of the nicotinic acid (pH > 10). Storage at –20°C in anhydrous DMSO or desiccated containers is recommended to prevent hygroscopic degradation .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?

  • Methodological Answer : Solubility discrepancies may stem from protonation states (e.g., free base vs. hydrochloride salt). Test solubility in DMSO (highly polar), THF (moderate), and hexane (nonpolar) with pH adjustment. UV-Vis spectroscopy quantifies solubility limits, while 1^1H NMR in DMSO-d6 confirms protonation .

Methodological Best Practices

  • Synthesis : Use anhydrous conditions for Boc-protected intermediates to prevent hydrolysis .
  • Purification : Flash chromatography with silica gel (ethyl acetate/hexane gradients) or preparative HPLC for scale-up .
  • Storage : –20°C in amber vials under nitrogen to avoid oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.